molecular formula C19H17ClN4O2S B6545255 N-benzyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 946250-75-5

N-benzyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide

Cat. No. B6545255
CAS RN: 946250-75-5
M. Wt: 400.9 g/mol
InChI Key: MNLQOQCYPFORME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a compound that is used for various scientific research applications, including cell culture research and drug discovery. It is a synthetic compound that is composed of a benzyl group attached to a thiazole ring with a carbamate group. The compound has a molecular weight of 456.91 g/mol and a molecular formula of C18H17ClN4O2S. It is a colorless to light yellow crystalline solid that is soluble in water, ethanol, and methanol.

Scientific Research Applications

Reactions at the Benzylic Position

The compound’s benzylic position can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can be used to modify the compound and create new derivatives with potentially different properties.

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that is widely used in organic chemistry. The reaction conditions are mild and tolerant to various functional groups, making it a versatile tool in the synthesis of complex organic molecules .

Electrophilic Aromatic Substitution Reactions

The benzene ring in the compound can undergo electrophilic aromatic substitution reactions . This allows for the introduction of new functional groups onto the benzene ring, which can alter the compound’s properties and potential applications .

Naming and Identification

The compound can be named and identified using IUPAC nomenclature and common names . This is important for clear communication and documentation in scientific research .

Structural Analysis

The structure of the compound can be analyzed using various tools and resources provided by the RCSB PDB . This can provide insights into the compound’s physical properties and potential interactions with other molecules .

Antiviral Activity

Indole derivatives, which are structurally similar to the compound , have been shown to possess potent antiviral activity . This suggests that “N-benzyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide” could potentially be used in the development of new antiviral drugs .

properties

IUPAC Name

N-benzyl-2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c20-14-7-4-8-15(9-14)22-18(26)24-19-23-16(12-27-19)10-17(25)21-11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLQOQCYPFORME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide

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